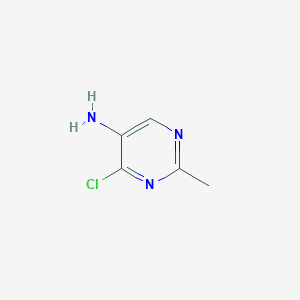

4-Chloro-2-methylpyrimidin-5-amine

CAS No.: 20090-59-9

Cat. No.: VC2916277

Molecular Formula: C5H6ClN3

Molecular Weight: 143.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20090-59-9 |

|---|---|

| Molecular Formula | C5H6ClN3 |

| Molecular Weight | 143.57 g/mol |

| IUPAC Name | 4-chloro-2-methylpyrimidin-5-amine |

| Standard InChI | InChI=1S/C5H6ClN3/c1-3-8-2-4(7)5(6)9-3/h2H,7H2,1H3 |

| Standard InChI Key | OJDZCCVMFJMXDO-UHFFFAOYSA-N |

| SMILES | CC1=NC=C(C(=N1)Cl)N |

| Canonical SMILES | CC1=NC=C(C(=N1)Cl)N |

Introduction

4-Chloro-2-methylpyrimidin-5-amine is an aromatic heterocyclic compound characterized by a pyrimidine ring with a chlorine atom at the 4-position, a methyl group at the 2-position, and an amino group at the 5-position. Its molecular formula is C₅H₆ClN₃, and it has a molecular weight of 143.57 g/mol . This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in pharmaceutical synthesis.

Synthesis Methods

The synthesis of 4-Chloro-2-methylpyrimidin-5-amine typically involves a two-step process:

-

Chlorination: The first step involves the chlorination of 2-methylpyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 4-position.

-

Amination: The resulting 4-chloro-2-methylpyrimidine is then treated with ammonia or an amine source to introduce the amino group at the 5-position.

Industrial production may utilize similar synthetic routes on a larger scale, incorporating continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Biological Activity and Applications

4-Chloro-2-methylpyrimidin-5-amine exhibits potential biological activities, including anti-inflammatory, antiviral, and anticancer properties. It serves as a building block for synthesizing pharmaceutical compounds that target specific enzymes or receptors involved in disease pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes or various kinases, which are pivotal in inflammatory pathways and cell signaling mechanisms.

Research Findings

Research indicates that derivatives of 4-Chloro-2-methylpyrimidin-5-amine have shown promising results in preclinical models, particularly in inhibiting tumor growth. This suggests potential applications in cancer therapy. Additionally, its role in medicinal chemistry involves the synthesis of compounds with antiviral activities, targeting viral replication processes.

Safety and Handling

Handling 4-Chloro-2-methylpyrimidin-5-amine requires caution due to its potential hazards. It is classified under hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautions include wearing protective clothing and eyewear and ensuring proper ventilation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume